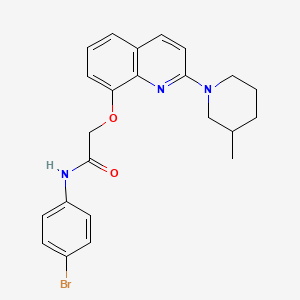
N-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C23H24BrN3O2 and its molecular weight is 454.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties supported by relevant studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a bromophenyl group, a piperidine moiety, and a quinoline derivative. Its molecular formula is C24H22BrN4O2, with a molecular weight of 497.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Notably, compounds with similar structures have shown efficacy against estrogen receptor-positive breast cancer cell lines (e.g., MCF7). The Sulforhodamine B (SRB) assay is commonly used to evaluate the cytotoxic effects, revealing that certain derivatives can significantly inhibit cancer cell proliferation.
| Assay Type | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| SRB Assay | MCF7 | 15 µM | |
| Apoptosis Analysis | MDA-MB-231 | Synergistic |
Molecular docking studies suggest that the compound interacts with specific receptors or enzymes critical for microbial growth and cancer cell survival. For example, binding affinity studies indicate that these compounds may inhibit key enzymes involved in DNA replication or protein synthesis in cancer cells.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study
A study conducted on various derivatives demonstrated that those containing bromine and piperidine groups exhibited enhanced antimicrobial activity. The study utilized a turbidimetric method for quantifying bacterial growth inhibition, confirming the importance of structural features in determining bioactivity. -
Anticancer Mechanism Exploration
In vitro studies on MCF7 cells revealed that the compound induces apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins. This suggests a potential for developing targeted therapies based on this compound's structure. -
Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis indicated that modifications to the piperidine and quinoline moieties significantly affect the biological activity. The presence of electron-withdrawing groups, such as bromine, enhances the potency against cancer cells and pathogens.
属性
IUPAC Name |
N-(4-bromophenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3O2/c1-16-4-3-13-27(14-16)21-12-7-17-5-2-6-20(23(17)26-21)29-15-22(28)25-19-10-8-18(24)9-11-19/h2,5-12,16H,3-4,13-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHZVJMSDZYECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Br)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














